

An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4,5-dimethoxybenzaldehyde
Cat. No.:	B104898

[Get Quote](#)

Introduction

2-Chloro-4,5-dimethoxybenzaldehyde, registered under CAS number 18093-05-5, is a polysubstituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules.^{[1][2][3]} Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts specific reactivity and steric properties that are instrumental in the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and its applications in the development of pharmacologically active compounds, particularly isoquinoline alkaloids and analogues of Prazosin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Chloro-4,5-dimethoxybenzaldehyde** is essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

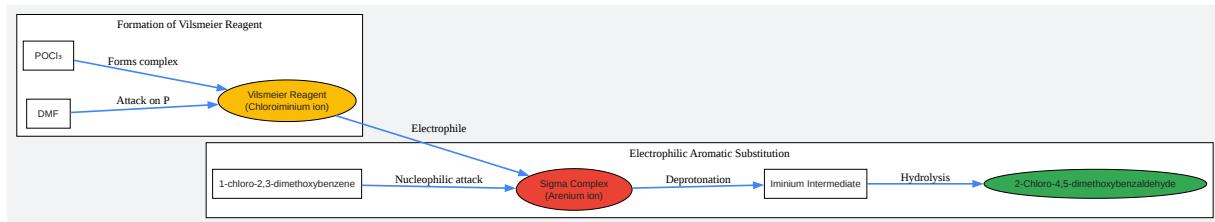
Property	Value	Source
CAS Number	18093-05-5	[1] [2] [3]
Molecular Formula	C ₉ H ₉ ClO ₃	[3]
Molecular Weight	200.62 g/mol	[4]
Appearance	Off-white to slightly yellow crystalline powder	
Melting Point	56-60 °C	[5]
SMILES	COCl=C(C=C(C(=C1)C(=O)Cl)OC	[4]
Storage	Inert atmosphere, 2-8°C	[1]

Synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic compounds.[\[6\]](#)[\[7\]](#) This reaction is particularly well-suited for the synthesis of **2-Chloro-4,5-dimethoxybenzaldehyde** from an appropriately substituted benzene derivative. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then undergoes electrophilic aromatic substitution with the starting material.

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.



[Click to download full resolution via product page](#)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of **2-Chloro-4,5-dimethoxybenzaldehyde** from 1-chloro-2,3-dimethoxybenzene.

Materials:

- 1-chloro-2,3-dimethoxybenzene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM, anhydrous)
- Sodium acetate
- Deionized water

- Diethyl ether (Et₂O)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
- **Formylation:** Dissolve 1-chloro-2,3-dimethoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This should be done cautiously as the reaction can be exothermic.
- **Extraction:** Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume).
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **2-Chloro-4,5-dimethoxybenzaldehyde** as a solid.

Spectroscopic Characterization

The structure of **2-Chloro-4,5-dimethoxybenzaldehyde** can be confirmed by various spectroscopic techniques. The expected data is summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	Aldehydic proton (-CHO)
~7.3	s	1H	Aromatic proton
~7.0	s	1H	Aromatic proton
~3.9	s	3H	Methoxy protons (-OCH ₃)
~3.8	s	3H	Methoxy protons (-OCH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chemical Shift (δ , ppm)	Assignment
~189	Aldehydic carbon (C=O)
~155	Aromatic carbon attached to $-\text{OCH}_3$
~150	Aromatic carbon attached to $-\text{OCH}_3$
~128	Aromatic carbon
~125	Aromatic carbon attached to $-\text{Cl}$
~115	Aromatic carbon
~110	Aromatic carbon
~56	Methoxy carbon ($-\text{OCH}_3$)
~55	Methoxy carbon ($-\text{OCH}_3$)

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
~2850-2750	Medium	C-H stretch	Aldehyde
~1685	Strong	C=O stretch	Aldehyde
~1600, ~1480	Medium-Strong	C=C stretch	Aromatic ring
~1250, ~1030	Strong	C-O stretch	Aryl ether
~800-600	Medium-Strong	C-Cl stretch	Aryl chloride

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

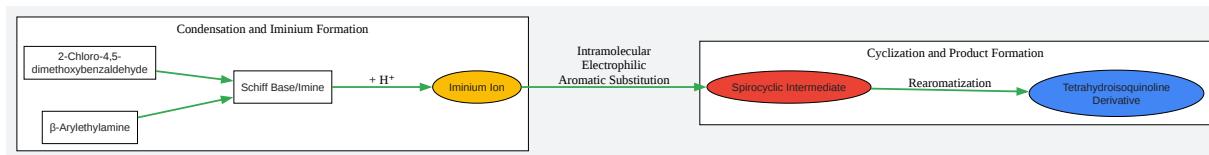
m/z	Interpretation
200/202	Molecular ion peak ($[M]^+$ and $[M+2]^+$ due to ^{35}Cl and ^{37}Cl isotopes)
199/201	Loss of a hydrogen radical ($[M-\text{H}]^+$)
171/173	Loss of a formyl radical ($[M-\text{CHO}]^+$)
156	Loss of a formyl radical and a methyl radical

Applications in Drug Development

2-Chloro-4,5-dimethoxybenzaldehyde is a valuable building block in the synthesis of heterocyclic compounds with potential biological activity. Its utility is particularly evident in the construction of isoquinoline alkaloids and as a precursor for analogues of the antihypertensive drug, Prazosin.

Synthesis of Isoquinoline Scaffolds

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines.^[8] This reaction involves the condensation of a β -arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. **2-Chloro-4,5-dimethoxybenzaldehyde** can be employed in this reaction to generate substituted tetrahydroisoquinoline scaffolds, which are common motifs in a wide range of natural products and pharmaceuticals.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 18093-05-5|2-Chloro-4,5-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-4,5-dimethoxybenzaldehyde [18093-05-5] | King-Pharm [king-pharm.com]
- 3. chemscene.com [chemscene.com]
- 4. cenmed.com [cenmed.com]
- 5. 18268-68-3 CAS MSDS (3-CHLORO-4 5-DIMETHOXYBENZALDEHYDE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ajrconline.org [ajrconline.org]
- 8. ijpcbs.com [ijpcbs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104898#2-chloro-4-5-dimethoxybenzaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com